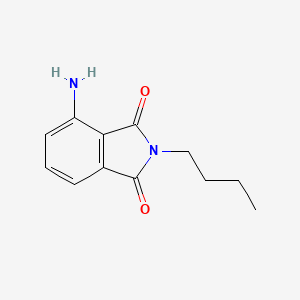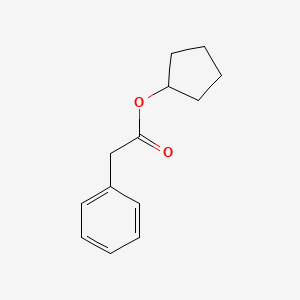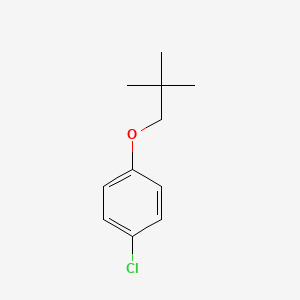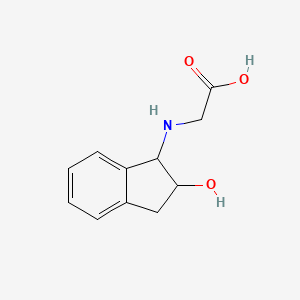
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine: is an organic compound that belongs to the class of indane derivatives. Indane derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This is then hydrogenated over palladium on carbon to yield the desired amines, which are treated with hydrogen chloride to form the hydrochloride salts .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products: The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted aromatic compounds.
Applications De Recherche Scientifique
n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, altering their activity and leading to various biological responses .
Comparaison Avec Des Composés Similaires
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Indanone derivatives: Share similar structural features and chemical properties, making them useful in various applications.
Uniqueness: n-(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)glycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
778-77-8 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-9-5-7-3-1-2-4-8(7)11(9)12-6-10(14)15/h1-4,9,11-13H,5-6H2,(H,14,15) |
Clé InChI |
JRHGORWMNSJKSY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C2=CC=CC=C21)NCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)
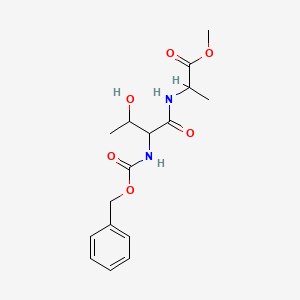
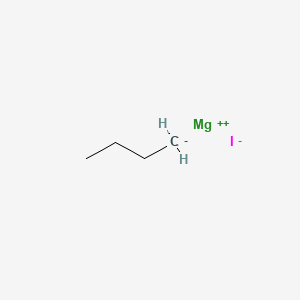
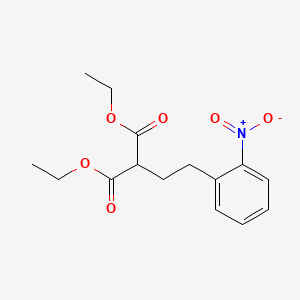
![3-thia-10-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene](/img/structure/B14743888.png)
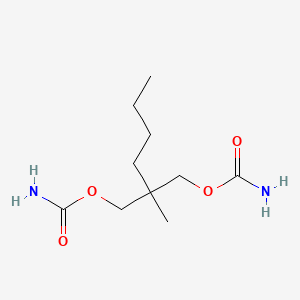
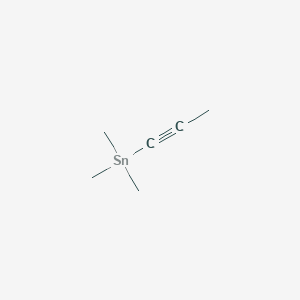
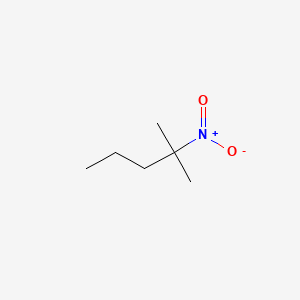
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
